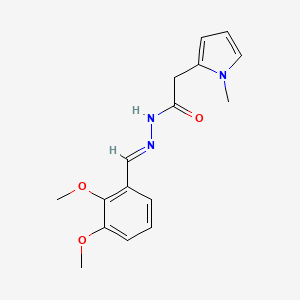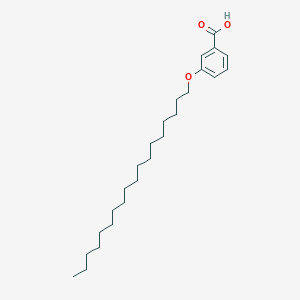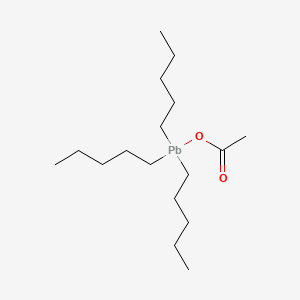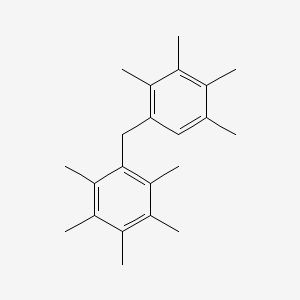
N'-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the compound can yield corresponding oxides or quinones.
Reduction: Reduction can produce hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
作用机制
The mechanism of action of N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N’-(2,4-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(2,3-Dimethoxybenzylidene)-2-(1-ethyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-3-YL)acetohydrazide
Uniqueness
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and pyrrole rings
属性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-19-9-5-7-13(19)10-15(20)18-17-11-12-6-4-8-14(21-2)16(12)22-3/h4-9,11H,10H2,1-3H3,(H,18,20)/b17-11+ |
InChI 键 |
SCOBSSCVHMRFJH-GZTJUZNOSA-N |
手性 SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
规范 SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)



![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)


![4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)
